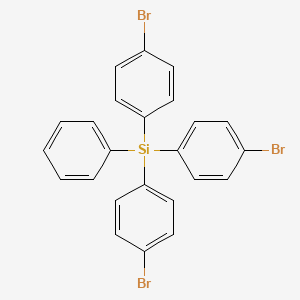

Phenyltris(4-bromophenyl)silane

Description

Properties

CAS No. |

1201099-09-3 |

|---|---|

Molecular Formula |

C24H17Br3Si |

Molecular Weight |

573.2 g/mol |

IUPAC Name |

tris(4-bromophenyl)-phenylsilane |

InChI |

InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H |

InChI Key |

IQRYMGAVQCQZBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Phenyltris 4 Bromophenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra, a comprehensive understanding of the atomic connectivity and chemical environment of Phenyltris(4-bromophenyl)silane can be achieved.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of Phenyltris(4-bromophenyl)silane provides critical information about the arrangement of protons in the molecule. The spectrum, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals corresponding to the aromatic protons of the phenyl and bromophenyl groups.

The protons on the three 4-bromophenyl rings give rise to two sets of doublets. The protons ortho to the silicon atom appear at a chemical shift of approximately δ 7.45 ppm, while the protons meta to the silicon atom are observed at around δ 7.32 ppm. vulcanchem.com Both signals appear as doublets due to coupling with their adjacent protons, with a coupling constant (J) of 8.4 Hz, which is characteristic of ortho-coupling in aromatic systems. vulcanchem.com The integration of these signals would correspond to a 6H:6H ratio, consistent with the twelve aromatic protons of the three bromophenyl groups. The protons of the unsubstituted phenyl group are also expected in the aromatic region, typically between δ 7.2 and 7.6 ppm.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic ortho-H (Bromophenyl) | 7.45 | d | 8.4 | 6H |

| Aromatic meta-H (Bromophenyl) | 7.32 | d | 8.4 | 6H |

Carbon-13 (¹³C) NMR Characterization of Aryl Moieties

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Phenyltris(4-bromophenyl)silane, distinct signals are expected for each unique carbon atom in the phenyl and 4-bromophenyl groups. The carbon atoms directly bonded to the silicon atom would appear at a characteristic chemical shift, as would the carbon atoms bonded to the bromine atoms. The remaining aromatic carbons would resonate in the typical aromatic region of the ¹³C NMR spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aryl Carbons | Data not available |

Silicon-29 (²⁹Si) NMR Investigations of the Silicon Center

²⁹Si NMR spectroscopy is a powerful technique for probing the local environment of the silicon atom. For Phenyltris(4-bromophenyl)silane, the ²⁹Si NMR spectrum shows a characteristic signal at approximately δ -18.7 ppm. vulcanchem.com This chemical shift is indicative of a silicon atom in a triarylsilane environment, providing direct evidence for the successful synthesis of the target compound.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ²⁹Si | -18.7 |

Multidimensional NMR Techniques for Connectivity and Stereochemistry

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons within a molecule. A COSY spectrum would confirm the coupling between the ortho and meta protons on the bromophenyl rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

While these techniques would be instrumental in the complete structural assignment of Phenyltris(4-bromophenyl)silane, specific experimental data from multidimensional NMR studies for this compound are not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical analytical technique that provides the exact molecular mass of a compound, allowing for the determination of its elemental composition.

Analysis of Molecular Ions and Fragmentation Patterns

The high-resolution mass spectrum of Phenyltris(4-bromophenyl)silane would exhibit a molecular ion peak corresponding to its exact mass. The molecular formula of Phenyltris(4-bromophenyl)silane is C₁₈H₁₃Br₃Si. The theoretical exact mass of this compound is 495.83162 Da. nih.gov The presence of three bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation, providing further structural information. While specific experimental fragmentation data for Phenyltris(4-bromophenyl)silane is not detailed in the available literature, common fragmentation pathways for aryl silanes involve the cleavage of the silicon-carbon bonds and the loss of the aryl or substituted aryl groups. The fragmentation pattern would be expected to show ions corresponding to the loss of bromophenyl and phenyl radicals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃Br₃Si |

| Exact Mass | 495.83162 Da nih.gov |

| Monoisotopic Mass | 493.83366 Da nih.gov |

| Predicted Fragmentation | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For Phenyltris(4-bromophenyl)silane, this technique would provide precise data on its molecular structure, conformation, and the nature of its intermolecular interactions within the crystal lattice.

Determination of Molecular Conformation and Stereochemical Aspects

A single-crystal X-ray diffraction analysis of Phenyltris(4-bromophenyl)silane would reveal critical stereochemical details. The central silicon atom, bonded to one phenyl group and three 4-bromophenyl groups, is expected to adopt a tetrahedral geometry. The precise bond angles between the silicon and the ipso-carbons of the phenyl rings would be determined, likely deviating slightly from the ideal 109.5° due to the steric bulk of the aryl substituents.

A hypothetical data table representing the kind of information that would be obtained from such an analysis is presented below.

Hypothetical Crystallographic Data for Phenyltris(4-bromophenyl)silane

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2934.5 |

| Z | 4 |

| Si-C(phenyl) (Å) | 1.86 |

| Si-C(bromophenyl) (Å) | 1.87 |

| C-Br (Å) | 1.91 |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Phenyltris(4-bromophenyl)silane would exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds and functional groups. The interpretation of this spectrum would allow for the confirmation of the compound's chemical identity.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

Si-Phenyl vibrations: Characteristic absorptions for the silicon-phenyl bond are expected, often appearing around 1430 cm⁻¹ and 1100 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration for an aryl bromide is typically found in the lower frequency region of the spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands are sensitive to the substitution pattern on the benzene (B151609) ring. For the 4-bromophenyl groups (para-disubstituted), a strong band would be expected in the 850-800 cm⁻¹ region. The monosubstituted phenyl group would show characteristic bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.

A representative table of expected FTIR peak assignments for Phenyltris(4-bromophenyl)silane is provided below.

Expected FTIR Peak Assignments for Phenyltris(4-bromophenyl)silane

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3080-3050 | Aromatic C-H stretch |

| 1580 | Aromatic C=C stretch |

| 1485 | Aromatic C=C stretch |

| 1430 | Si-Phenyl stretch |

| 1090 | Aromatic C-H in-plane bend |

| 1010 | Aromatic ring breathing |

| 820 | para-substituted C-H out-of-plane bend |

| 740 | mono-substituted C-H out-of-plane bend |

| 695 | mono-substituted C-H out-of-plane bend |

Reactivity Profiles and Mechanistic Investigations of Phenyltris 4 Bromophenyl Silane

Reactivity of Aromatic Halide Moieties

The three 4-bromophenyl groups are key sites of reactivity, primarily through reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions.

The bromine atoms on the phenyl rings serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The general reactivity order for aryl halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org In the case of Phenyltris(4-bromophenyl)silane, the three bromo-moieties can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reaction is tolerant of a wide range of functional groups and is often favored for its use of generally stable and non-toxic boron reagents. libretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.orgmdpi.com | Pd(0) complexes are the active catalysts. Precursors like Pd(OAc)₂ are reduced in situ. Palladacycles offer high stability and efficiency. libretexts.org |

| Ligand | Phosphines (e.g., PPh₃, Buchwald ligands) | Stabilize the palladium center and influence its reactivity and catalytic efficiency. |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the transmetalation step, activating the organoboron species. mdpi.com |

| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile mdpi.com | The choice of solvent can influence reaction rates and yields. Aqueous media are also sometimes used. gelest.com |

| Reactant | Arylboronic acids, Heteroarylboronic acids mdpi.com | Electron-rich boronic acids tend to give good yields, while electron-withdrawing groups can slow the transmetalation step. mdpi.com |

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction typically uses a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534) or pyrrolidine. wikipedia.orgnih.gov The three bromo-groups of Phenyltris(4-bromophenyl)silane can be sequentially or fully substituted by alkyne groups. The generally accepted mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Common palladium sources that are active in the catalytic cycle. |

| Cu Co-catalyst | CuI wikipedia.orgnih.gov | Accelerates the reaction, allowing it to proceed under milder conditions (e.g., room temperature). libretexts.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base to deprotonate the alkyne and often as the solvent. |

| Solvent | THF, DMF, Acetonitrile | Used when the amine base is not sufficient as a solvent. nih.gov |

| Reactant | Terminal alkynes (e.g., Phenylacetylene) nih.govresearchgate.net | A wide variety of terminal alkynes can be used, including those with functional groups. |

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance of most functional groups, often eliminating the need for protecting groups. researchgate.net The reactivity of the C-Br bonds in Phenyltris(4-bromophenyl)silane allows for their coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) catalyzed by a palladium(0) complex. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 3: Representative Conditions for Stille Coupling of Aryl Bromides

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ wikipedia.orgorganic-chemistry.org | Pd(0) is the active catalytic species. |

| Ligand | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) | Ligands are crucial for stabilizing the catalyst and facilitating the elementary steps of the cycle. |

| Solvent | Toluene, THF, DMF, NMP | Anhydrous, non-polar aprotic solvents are typically used. |

| Additives | LiCl, Cu(I) salts organic-chemistry.org | LiCl can accelerate the transmetalation step. Copper(I) salts can have a synergistic effect, enabling milder reaction conditions. organic-chemistry.org |

| Reactant | Organostannanes (R-SnBu₃, R-SnMe₃) wikipedia.org | The non-transferred ("dummy") ligands on tin are typically butyl or methyl groups. researchgate.net |

Nucleophilic aromatic substitution (SNAr) on an aryl halide like a bromophenyl group typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the halogen. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In Phenyltris(4-bromophenyl)silane, the silicon center and the other attached aryl groups are not sufficiently electron-withdrawing to strongly activate the C-Br bonds toward classical SNAr by common nucleophiles under standard conditions. Therefore, direct substitution of the bromine atoms via an addition-elimination SNAr mechanism is generally not a facile process for this molecule. For substitution to occur, harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated under the influence of very strong bases, would likely be required.

Chemical Transformations at the Silicon Center

The central silicon atom and its four Si-C bonds represent another domain of reactivity, distinct from that of the peripheral aryl halide groups.

The silicon-carbon bond is generally strong and kinetically stable. However, its cleavage and subsequent functionalization can be achieved under specific conditions, often involving transition metal complexes. nih.gov Research on phenylsilanes has demonstrated that Mo(PMe₃)₆ can cleave Si-C bonds in phenylsilanes. nih.gov This type of activation is a key step in catalytic cycles that use organosilanes as reagents, for instance, in certain cross-coupling reactions or silylation processes. researchgate.net The cleavage of an Si-C(aryl) bond can also be promoted by a fluoride (B91410) source in the presence of SO₂, leading to the formation of arylsulfones. researchgate.net These transformations highlight that while the Si-C bonds in Phenyltris(4-bromophenyl)silane are robust, they are not inert and can be selectively activated for further functionalization.

Silenes are highly reactive silicon analogues of alkenes, containing a silicon-carbon double bond (Si=C). They are typically short-lived intermediates that readily dimerize or react with trapping agents. The generation of silenes usually requires specific precursors, such as the photolysis of acylsilanes or the thermal rearrangement of certain organosilicon compounds.

Phenyltris(4-bromophenyl)silane, as a stable, saturated tetraorganosilane, is not a direct or typical precursor for generating silene intermediates. Such reactive species are generally formed from molecules containing a leaving group beta to the silicon atom or through high-energy processes. While Phenyltris(4-bromophenyl)silane itself would not be used to generate silenes, understanding these intermediates is crucial in the broader context of organosilicon chemistry.

Although silicon is typically tetracoordinate in neutral organosilanes, it can expand its coordination sphere to become pentacoordinate or hexacoordinate. This phenomenon, known as hypercoordination, occurs upon interaction with Lewis bases (nucleophiles). nih.gov The resulting species are more accurately termed hypercoordinated rather than hypervalent, as the bonding is not fully covalent and the silicon center remains highly electropositive. nih.govprinceton.edu

Compounds with penta- or hexacoordinated silicon atoms exhibit markedly different structures and reactivities compared to their tetracoordinated counterparts. nih.gov The formation of a hypercoordinated intermediate is a key step in many silicon-based reactions, including fluoride-activated cross-coupling reactions. The binding of a donor (e.g., F⁻, OR⁻) to the silicon center causes an elongation of the other bonds to silicon (the Si-C bonds in this case), which increases the nucleophilicity of the groups attached to silicon. nih.gov

This phenomenon is described by Gutmann's empirical rules:

Binding a donor to silicon elongates the bonds to the other ligands, enhancing their nucleophilicity. nih.gov

Binding a donor to silicon can enhance the electrophilicity at the silicon center, although recent findings show the positive polarization may diminish in some adducts compared to the parent Lewis acidic silane (B1218182). nih.gov

In analogous systems, the interaction of a Lewis base with the silicon atom of a tetraarylsilane can lead to a trigonal bipyramidal pentacoordinate silicate (B1173343) intermediate. The bonding in these species is often described by a three-center, four-electron (3c-4e) model for the axial bonds. princeton.edu This activation is crucial for reactions where a group from the silane is transferred, as is the case in Hiyama cross-coupling.

Electrophilic and Nucleophilic Characteristics of the Compound

The reactivity of Phenyltris(4-bromophenyl)silane is characterized by a duality, wherein it can exhibit both nucleophilic and electrophilic behavior depending on the reaction conditions and the nature of the reacting partner. This dual reactivity stems from the presence of two key structural features: the silicon-aryl bond and the carbon-bromine bonds.

Nucleophilic Character:

The primary nucleophilic character of Phenyltris(4-bromophenyl)silane is associated with the phenyl group directly attached to the silicon atom. The carbon-silicon (C-Si) bond is known to be electron-releasing, which increases the electron density of the attached aromatic ring. This enhanced electron density makes the phenyl group susceptible to attack by strong electrophiles. This type of reaction typically proceeds via an ipso-substitution mechanism, where the silyl (B83357) group is displaced by the incoming electrophile. molaid.com The stability of the intermediate carbocation is enhanced by the β-silicon effect, where the silicon atom stabilizes a positive charge two atoms away through hyperconjugation. rsc.org This directing effect ensures that the electrophile replaces the silyl group on the aromatic ring. molaid.com

Furthermore, the bromine-substituted phenyl rings can be transformed to exhibit nucleophilic character. Through metal-halogen exchange, typically with organolithium reagents, or by forming a Grignard reagent, the carbon atom of the C-Br bond becomes nucleophilic. This transformed species can then react with various electrophiles.

Electrophilic Character:

The electrophilic nature of Phenyltris(4-bromophenyl)silane is primarily centered at the carbon atoms of the three bromophenyl moieties. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electron-deficient (electrophilic) and the bromine atom being more electronegative. This polarization makes the carbon atom a target for nucleophilic attack, leading to substitution of the bromine atom. acs.org This characteristic is extensively exploited in transition-metal-catalyzed cross-coupling reactions.

Additionally, the silicon atom can be considered an electrophilic center, particularly when reacted with strong nucleophiles. Although tetraorganosilanes are generally stable, nucleophilic attack at silicon can occur, especially with activation or under harsh conditions, leading to cleavage of a silicon-carbon bond.

A prominent application of the electrophilic nature of the C-Br bonds in Phenyltris(4-bromophenyl)silane is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, Phenyltris(4-bromophenyl)silane acts as the electrophilic partner, reacting with an organoboron compound in the presence of a palladium catalyst. molaid.com

Reaction Kinetics and Thermodynamic Studies of Phenyltris(4-bromophenyl)silane Reactions

Detailed experimental kinetic and thermodynamic data for reactions involving Phenyltris(4-bromophenyl)silane are not extensively documented in publicly available literature. However, the general principles governing the kinetics and thermodynamics of reactions pertinent to its functional groups can be discussed.

Reaction Kinetics:

The kinetics of reactions involving Phenyltris(4-bromophenyl)silane are highly dependent on the specific transformation.

For electrophilic ipso-substitution at the phenyl-silicon bond, the rate of reaction is influenced by the strength of the electrophile and the nature of the solvent. The reaction is generally faster than electrophilic substitution on a simple benzene (B151609) ring due to the electron-donating and stabilizing effect of the silyl group. molaid.com

Below is an illustrative table of typical conditions for a Suzuki coupling reaction involving an aryl bromide, which are applicable to Phenyltris(4-bromophenyl)silane.

| Parameter | Typical Condition | Role in Reaction |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Facilitates the cross-coupling cycle |

| Ligand | Triphenylphosphine (PPh3), etc. | Stabilizes the palladium center and influences reactivity |

| Base | Na2CO3, K2CO3, Cs2CO3 | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate |

| Temperature | Room temperature to reflux | Provides activation energy for the reaction |

Thermodynamic Studies:

The C-Si bond is also relatively labile compared to a C-C bond, and its cleavage in electrophilic substitution is driven by the formation of a stronger bond between carbon and the electrophile, as well as the formation of a stable silyl leaving group.

Theoretical and Computational Investigations of Phenyltris 4 Bromophenyl Silane

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of Phenyltris(4-bromophenyl)silane. These methods allow for the detailed examination of its molecular orbitals and energy landscapes, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For complex molecules like Phenyltris(4-bromophenyl)silane, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov These calculations are essential for understanding the steric and electronic effects of the phenyl and bromophenyl substituents on the central silicon atom.

The process involves finding the minimum energy conformation on the potential energy surface. For instance, in related studies of complex organic molecules, DFT has been successfully used to optimize geometries and compare them with experimental X-ray diffraction data. nih.gov The energy landscapes derived from these calculations reveal the relative stabilities of different conformers and provide insights into the molecule's flexibility. Thermodynamic properties such as entropy, heat capacity, enthalpy, and Gibbs free energy can also be computed from the optimized geometry and vibrational frequencies. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Phenyl Compound

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (R1-Enone) | 6.3 (2)° | 6.42 (19)° |

| Dihedral Angle (R2-Enone) | 2.6 (2)° | 4.41 (19)° |

| Dihedral Angle (R1-R2) | 3.75 (15)° | 5.56 (15)° |

This table illustrates the type of data obtained from DFT calculations on a related chalcone (B49325) derivative, showcasing the precision in determining dihedral angles between different molecular planes. nih.gov A similar approach would be applied to Phenyltris(4-bromophenyl)silane to understand the spatial arrangement of its aryl rings.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining the electronic and optical properties of Phenyltris(4-bromophenyl)silane.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For instance, a study on a brominated chalcone derivative calculated a HOMO-LUMO energy gap of 4.12 eV, indicating good stability and potential for optoelectronic applications. nih.gov

FMO analysis for Phenyltris(4-bromophenyl)silane would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions to predict reactive sites for nucleophilic or electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Gap

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Calculated Difference |

This table would be populated with the specific energy values for Phenyltris(4-bromophenyl)silane upon performing the FMO analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving Phenyltris(4-bromophenyl)silane. This allows for a detailed understanding of how reactions proceed, including the identification of transient species and the energetic barriers that must be overcome.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as those implemented in Gaussian software packages, can be used to locate and characterize these transition states. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For example, in studies of reaction mechanisms, transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are employed to calculate reaction rate coefficients over a range of temperatures and pressures. mdpi.com Similar methodologies could be applied to reactions involving Phenyltris(4-bromophenyl)silane to predict its reactivity under various conditions.

Beyond the transition state, computational studies can map out the entire reaction pathway, identifying any intermediates that may be formed. mdpi.com Intermediates are relatively stable species that exist in energy minima along the reaction coordinate between the reactants and products. Characterizing these intermediates provides a more complete picture of the reaction mechanism.

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This surface provides a comprehensive understanding of the thermodynamics and kinetics of the transformation. For instance, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals identified various intermediates and products, and determined the dominant reaction pathways. mdpi.com

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for validating experimentally obtained spectra and aiding in the structural elucidation of complex molecules.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational approaches. Machine learning models trained on large datasets of experimental NMR data have shown remarkable accuracy. arxiv.org For instance, some models can predict ¹³C and ¹H chemical shifts with Mean Absolute Errors (MAEs) as low as 2.05 ppm and 0.165 ppm, respectively. arxiv.org Another approach combines incremental models with 4D structural descriptors (3D geometry plus flexibility) to predict chemical shifts and coupling constants. perchsolutions.com These methods often involve calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. Comparing the predicted spectrum with the experimental one for Phenyltris(4-bromophenyl)silane would provide strong evidence for its synthesized structure.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Principles

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational studies on the non-covalent interactions and supramolecular assembly of Phenyltris(4-bromophenyl)silane. The Cambridge Structural Database (CSD), the world's largest repository of small-molecule crystal structures, contains no entry for this specific compound at the time of this writing. cam.ac.uk Consequently, a quantitative analysis based on detailed research findings is not possible.

However, based on the molecular structure of Phenyltris(4-bromophenyl)silane, which features a central silicon atom bonded to one phenyl group and three 4-bromophenyl groups, a theoretical analysis of the potential non-covalent interactions that would govern its supramolecular assembly can be proposed. These interactions are crucial in determining the crystal packing and the macroscopic properties of the material.

The primary non-covalent forces expected to be at play are:

Halogen Bonding: The bromine atoms on the three bromophenyl rings are potential halogen bond donors. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (in this case, the C-Br bond) and a nucleophilic site. These interactions, such as Br···Br or Br···π, can be significant in directing the self-assembly of molecules in the solid state.

π-Interactions: The multiple phenyl and bromophenyl rings provide extensive aromatic surfaces capable of engaging in various π-interactions. These include:

π-π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H···X hydrogen bonds (where X could be a bromine atom or a π-system) are expected to play a role in the crystal packing.

Hirshfeld Surface Analysis in Related Compounds

Without experimental data, the precise supramolecular assembly of Phenyltris(4-bromophenyl)silane remains a matter of theoretical consideration. The interplay between the directional and often stronger halogen bonds and the less directional but collectively significant π-stacking and van der Waals forces would dictate the final crystal structure. The tetrahedral disposition of the four aryl groups around the central silicon atom provides a three-dimensional scaffold that would likely lead to complex and potentially porous supramolecular architectures.

Data Tables

Due to the lack of specific published research on the crystal structure and intermolecular interactions of Phenyltris(4-bromophenyl)silane, no data tables can be generated.

Advanced Materials Science Applications and Design Principles of Phenyltris 4 Bromophenyl Silane

Building Blocks for Porous Organic Frameworks (POFs)

Phenyltris(4-bromophenyl)silane serves as a crucial building block in the bottom-up construction of Porous Organic Frameworks (POFs). These materials are noted for their high porosity, substantial surface areas, and tunable pore sizes, making them suitable for applications like gas storage and separation. ossila.comrsc.org The tetrahedral geometry imparted by the central silicon atom in phenyltris(4-bromophenyl)silane is fundamental to creating three-dimensional, rigid, and porous networks.

Design and Synthesis of Stereotopologically Defined Monomers

The design of POFs begins with the selection of monomers that possess specific, well-defined shapes and reactive sites, a concept known as stereotopological definition. Phenyltris(4-bromophenyl)silane is a trifunctional monomer designed with a persistent tetrahedral geometry. The three bromo-substituted phenyl groups provide reactive handles for polymerization reactions, while the non-reactive phenyl group can influence the solubility of the monomer and the final properties of the polymer.

The synthesis of such tetrahedral building blocks is a critical first step. For instance, a related compound, tetrakis(4-bromophenyl)silane (B1601375), has been synthesized in gram-scale quantities through modifications of previously reported protocols, yielding crystalline products often without the need for chromatographic purification. researchgate.net A similar strategic approach can be applied to synthesize phenyltris(4-bromophenyl)silane. The synthesis of analogous monomers, like tri(4-bromophenyl)silanol, has been achieved for the creation of microporous organic frameworks through methods like the nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling reaction. researchgate.net This highlights a viable synthetic route where the bromo-functional groups of phenyltris(4-bromophenyl)silane could be coupled to form a robust, porous network.

Engineering of Network Architectures in POFs

The engineering of network architectures in POFs relies on the principle of reticular synthesis, which allows for deliberate control over the topology of the resulting framework. ossila.com The defined geometry of building blocks like phenyltris(4-bromophenyl)silane is essential for creating predictable and ordered porous structures. When this trifunctional tetrahedral monomer undergoes polymerization, it extends into a three-dimensional network, creating a permanent and rigid porous structure.

For example, a microporous organic framework, designated JUC-Z3, was successfully synthesized using a similar monomer, tri(4-bromophenyl)silanol. researchgate.net The resulting framework exhibited high thermal and chemical stability with a significant BET surface area of 739 m²/g and a pore size of 1.27 nm. researchgate.net This demonstrates how tetrahedral silane-based monomers can be effectively used to engineer robust microporous architectures. The choice of reaction, such as solvothermal condensation or cross-coupling reactions, plays a crucial role in the formation and properties of the final crystal structure. ossila.com

Table 1: Properties of a Porous Organic Framework (JUC-Z3) Synthesized from an Analogous Silane (B1218182) Monomer

| Property | Value | Reference |

| Monomer | Tri(4-bromophenyl)silanol | researchgate.net |

| Synthesis Method | Nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling | researchgate.net |

| BET Surface Area | 739 m²/g | researchgate.net |

| Pore Size | 1.27 nm | researchgate.net |

| Thermal Stability | 467°C | researchgate.net |

Strategies for Modulating POF Structures and Functionalities

The structure and function of POFs can be precisely modulated through several strategies. One primary method is the careful selection of the organic building units. researchgate.net By using phenyltris(4-bromophenyl)silane, a specific pore size and network connectivity are targeted. Altering the length of the linker arms or the nature of the core unit would result in a different porous environment.

Functionality can be introduced into the framework either by pre-functionalizing the monomer or by post-synthetic modification. ossila.com While phenyltris(4-bromophenyl)silane itself provides the structural backbone, its phenyl groups could be further functionalized prior to polymerization to introduce specific chemical properties, such as catalytic sites or selective binding affinity for certain molecules. Additionally, the synthesis conditions offer another layer of control. Catalyst-free condensation reactions under solvothermal conditions have been used to create thiazolothiazole-linked porous organic polymers, demonstrating that the reaction pathway can be tailored to achieve desired network properties and functionalities, such as selective CO2 uptake. researchgate.net The integration of porous organic cages (POCs) as modular building blocks into extended frameworks also represents an advanced strategy, merging the regularity of frameworks with the discrete functionality of cages to create hierarchically organized materials. researchgate.netnih.gov

Integration into Functional Hybrid Materials

Phenyltris(4-bromophenyl)silane and its derivatives are not only used as primary building blocks but are also integrated into more complex functional hybrid materials. Their unique silicon-based core and reactive bromine sites allow for their incorporation into various material systems to enhance performance or create novel properties.

Role as an Additive in High-Performance Materials

While not a conventional additive in the sense of a passive filler, brominated phenylsilanes serve as critical intermediates for creating components of high-performance materials. A notable example is in the field of photovoltaics. The related compound, tetrakis(4-bromophenyl)silane, is described as an intermediate for developing new hole transport materials (HTMs). sigmaaldrich.com These HTMs, which feature a central silicon core, are essential for the efficiency and stability of perovskite solar cells, where they have been shown to be competitive with established materials like Spiro-MeOTAD. sigmaaldrich.com The role of the bromophenylsilane here is foundational; it is the precursor from which the final, high-performance molecule is constructed, highlighting its importance in the design of advanced functional materials.

Development of Silicon-Containing Polymer Systems (e.g., Block Copolymers)

The development of silicon-containing polymers, particularly block copolymers, leverages the distinct properties of polysiloxane segments, such as flexibility and low surface energy, combined with the properties of organic polymers. researchgate.net Phenyltris(4-bromophenyl)silane can be envisioned as a key component in the synthesis of such advanced polymers. The bromo-phenyl groups serve as reactive sites for grafting or polymerization, allowing this rigid tetrahedral unit to be incorporated into a polymer backbone.

The synthesis of well-defined block and segmented copolymers often relies on reactive, organofunctionally-terminated siloxane oligomers. researchgate.net These functional oligomers can be joined with various organic polymer sequences like polyamides or polyurethanes to create materials with biphasic morphologies and a wide range of properties. researchgate.net The introduction of a phenyltris(phenyl)silane moiety, derived from the bromo-precursor, could impart enhanced thermal stability and specific mechanical properties to the resulting copolymer. The versatility in introducing functional groups into polysiloxane chains through reactions like catalytic rearrangement and hydrosilylation allows for the creation of complex and tailored polymer architectures. researchgate.net

Supramolecular Chemistry and Self-Assembly Phenomena

Phenyltris(4-bromophenyl)silane is a tetra-aryl silane molecule possessing a unique three-dimensional structure that makes it a compelling candidate for the construction of advanced supramolecular architectures. Its central silicon atom provides a tetrahedral core, from which one phenyl and three bromophenyl groups radiate. This specific geometry, combined with the electronic properties of the bromo- and phenyl-substituents, offers a platform for directed, non-covalent interactions that drive self-assembly processes. The principles of supramolecular chemistry govern how individual molecules of Phenyltris(4-bromophenyl)silane recognize each other and organize into larger, ordered structures. These processes are driven by a variety of non-covalent forces, including halogen bonding, π–π stacking, and van der Waals interactions, leading to the formation of complex and functional materials.

The self-assembly of molecules into ordered two-dimensional (2D) nanostructures is a key area of interest. mdpi.com The final structure of a molecular assembly is often dictated by a delicate balance between intermolecular forces and interactions with a substrate. nih.gov For molecules with halogen substituents, these interactions are pivotal in guiding the formation of predictable and periodic networks. mdpi.comresearchgate.net

Exploiting Halogen Bonding Interactions in Molecular Assemblies

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.commdpi.com In Phenyltris(4-bromophenyl)silane, the three bromine atoms on the phenyl rings are prime candidates for engaging in such interactions. The strength and directionality of halogen bonds make them a powerful tool for engineering crystal structures and controlling molecular self-assembly on surfaces. mdpi.comnih.gov

Research on analogous molecules provides significant insight into the potential halogen bonding behavior of Phenyltris(4-bromophenyl)silane. For instance, studies on 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), a molecule with a similar star-shaped structure, have shown that intermolecular halogen bonds are crucial for the formation of periodic arrangements on silver surfaces. nih.gov The interplay between molecule-substrate interactions and intermolecular halogen bonding dictates the final assembled structure. nih.gov Similarly, studies of other brominated aromatic compounds have detailed the various types of halogen bond synthons that can form. These include interactions between bromine and other atoms like oxygen (Br···O) or even π-systems (Br···π), in addition to bromine-bromine (Br···Br) contacts. mdpi.com

The types of halogen-halogen contacts are generally classified based on the geometry of the interaction. The table below summarizes the two primary types of halogen interactions, which would be relevant for the self-assembly of Phenyltris(4-bromophenyl)silane.

Table 1: Types of Halogen-Halogen Interactions | Interaction Type | Description | C-X···X Angle (θ1) | C-X···X Angle (θ2) | | --- | --- | --- | --- | | Type I | Symmetric contact involving the sides of the halogen atoms (negative belt). | θ1 ≈ θ2 | | Type II | Linear, "head-to-tail" contact involving the electropositive σ-hole of one halogen and the negative belt of another. | θ1 ≈ 180°, θ2 ≈ 90° | Data derived from principles discussed in crystal engineering studies of halogenated phenols. nih.gov

The self-assembly of tetrabromoterephthalic acid demonstrates that bromine atoms can simultaneously participate in multiple types of halogen bonds (Br···Br, Br···O, and Br···π) to build 2D sheets. mdpi.com This cooperative effect, often in conjunction with other interactions like hydrogen bonding, gives rise to complex supramolecular assemblies. mdpi.com Given its structure, Phenyltris(4-bromophenyl)silane has the potential to form extensive 2D and 3D networks through a combination of these directed halogen bonding interactions.

Host-Guest Complexation in Oligosiloxane Systems

Oligosiloxanes are short-chain polymers based on a silicon-oxygen backbone, known for their flexibility, thermal stability, and tunable properties. When functionalized with specific end groups capable of recognition, these oligomers can act as building blocks in host-guest systems and self-assembling materials. acs.org While direct studies of host-guest complexation involving Phenyltris(4-bromophenyl)silane are not prevalent, the principles derived from other functionalized oligosiloxanes illustrate the potential pathways for its application.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This process is driven by non-covalent interactions and is fundamental to applications in sensing, catalysis, and materials science. nih.govrsc.org Oligosiloxane chains can be designed to be part of either the host or the guest. For example, research has shown that monodisperse oligodimethylsiloxanes end-functionalized with hydrogen-bonding motifs can self-assemble into ordered nanostructures, mimicking the behavior of block copolymers. acs.org In these systems, the incompatible siloxane midblock and the interacting aromatic end groups phase-separate to form domains with sizes under 5 nm. acs.org

The self-assembly behavior is highly dependent on the nature of the functional end groups, as detailed in the table below.

Table 2: Self-Assembly of End-Functionalized Oligodimethylsiloxanes

| Functional End Group | Driving Interaction | Resulting Nanostructure | Key Finding |

|---|---|---|---|

| Ureidopyrimidinone (UPy) | Hydrogen Bonding | Polymeric, ordered nanostructures (e.g., spherical, cylindrical) | Behavior resembles that of high molecular weight block copolymers. acs.org |

Future Research Directions and Emerging Trends for Phenyltris 4 Bromophenyl Silane

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of arylsilanes often involves multi-step processes with stoichiometric reagents and harsh reaction conditions, leading to significant chemical waste. A key future direction is the development of more sustainable and efficient methods for producing Phenyltris(4-bromophenyl)silane.

Green Chemistry and Atom Economy:

The principles of green chemistry, particularly atom economy, are central to this endeavor. nih.govresearchgate.net Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.govresearchgate.net Future synthetic routes for Phenyltris(4-bromophenyl)silane will likely focus on catalytic processes that are more environmentally benign and energy-efficient. nih.gov

Alternative Synthetic Pathways:

Researchers are exploring various catalytic systems to streamline the synthesis of arylsilanes. Palladium-catalyzed silylation of aryl chlorides, for example, provides a direct route to aryltrimethylsilanes and could be adapted for more complex molecules like Phenyltris(4-bromophenyl)silane. researchgate.net Similarly, Ni/Cu-catalyzed silylation of C-O electrophiles derived from phenols offers a mild and versatile method for creating C-Si bonds. researchgate.net

The development of solvent-free or aqueous-phase reaction conditions is another critical area of research. northwestern.edudntb.gov.ua For example, efficient protocols for phosphine-free Heck reactions in water under microwave irradiation have been developed, minimizing the use of hazardous organic solvents. These methodologies could be adapted for the synthesis of Phenyltris(4-bromophenyl)silane.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Flow Chemistry | Rapid reactions, high selectivity, improved safety, scalability. snu.ac.kr | Catalysis with earth-abundant metals, in-situ generation of reagents. snu.ac.kr |

| Catalytic Silylation | Direct C-Si bond formation, tolerance of functional groups. researchgate.net | Palladium and Nickel/Copper catalysis, use of aryl chlorides/phenols. researchgate.net |

| Green Solvents | Reduced environmental impact, improved safety. northwestern.edudntb.gov.ua | Aqueous-phase reactions, use of reusable solvents like PEG. |

| Atom-Economical Reactions | Minimized waste, maximized reactant incorporation. nih.govresearchgate.netnih.govresearchgate.net | Isomerization, addition reactions, direct C-H bond conversion. nih.gov |

Advanced Functionalization Strategies for Diverse Applications

The three bromine atoms on the phenyl rings of Phenyltris(4-bromophenyl)silane are prime sites for a wide range of post-synthetic modifications. These functionalization reactions are key to tailoring the molecule's properties for specific applications.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atoms on Phenyltris(4-bromophenyl)silane make it an ideal substrate for several such reactions:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. gelest.comsigmaaldrich.comsigmaaldrich.comgelest.com By reacting Phenyltris(4-bromophenyl)silane with various boronic acids, a diverse library of derivatives with tailored electronic and photophysical properties can be synthesized. sigmaaldrich.com

Heck Coupling: The Heck reaction couples an alkene with an aryl halide, providing a route to vinyl-substituted arylsilanes. snu.ac.krnorthwestern.edumdpi.com A study on the Heck coupling of the closely related tris(4-bromophenyl)(methyl)silane with 4-vinylpyridine (B31050) demonstrates the feasibility of this approach for creating extended, conjugated structures suitable for applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). snu.ac.krresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, enabling the synthesis of arylethynyl compounds. nih.govnih.govresearchgate.netuni-marburg.denih.gov Applying the Sonogashira coupling to Phenyltris(4-bromophenyl)silane would yield rigid, linear extensions to the molecular framework, which are desirable for applications in organic electronics and materials science.

Direct C-H Activation:

Direct C-H bond functionalization is an emerging strategy that offers a more atom-economical approach to modifying aromatic systems by avoiding the pre-functionalization of starting materials. researchgate.netdntb.gov.uanih.gov Future research could explore the selective C-H activation of the phenyl or bromophenyl rings of Phenyltris(4-bromophenyl)silane to introduce new functional groups. This would open up new avenues for creating complex molecular architectures that are not easily accessible through traditional cross-coupling methods. dntb.gov.ua

Post-Polymerization Modification:

For applications where Phenyltris(4-bromophenyl)silane is incorporated into a polymer backbone, post-polymerization modification offers a powerful way to introduce functionality. The bromine atoms can serve as reactive handles for a variety of chemical transformations after the polymer has been formed, allowing for the creation of functional materials with precisely controlled properties.

| Functionalization Strategy | Resulting Structure | Potential Applications |

| Suzuki-Miyaura Coupling | Biaryl derivatives | Organic electronics, fluorescent materials |

| Heck Coupling | Vinyl-substituted arylsilanes | MOFs, COFs, supramolecular structures |

| Sonogashira Coupling | Arylethynyl compounds | Organic electronics, materials science |

| C-H Activation | Directly functionalized arenes | Complex molecular architectures |

| Post-Polymerization Modification | Functionalized polymers | Smart materials, drug delivery |

Development of Next-Generation Organosilicon-Based Materials

The unique structural and electronic properties of Phenyltris(4-bromophenyl)silane and its derivatives make them promising building blocks for a variety of advanced materials.

Organic Light-Emitting Diodes (OLEDs):

Arylsilanes are known for their high triplet energy and good thermal stability, making them excellent candidates for host materials in phosphorescent OLEDs. snu.ac.krnih.gov The silicon core of Phenyltris(4-bromophenyl)silane disrupts the conjugation between the phenyl rings, leading to a wide bandgap, which is crucial for efficient blue light emission. nih.gov Functionalization of the bromophenyl groups can be used to tune the electronic properties and improve charge transport within the OLED device. nih.govsnu.ac.krnorthwestern.edudntb.gov.uauni-marburg.denih.gov

Porous Organic Polymers (POPs):

The tetrahedral geometry of silanes like Phenyltris(4-bromophenyl)silane makes them ideal building blocks for creating three-dimensional porous organic polymers. researchgate.net These materials have high surface areas and can be designed for specific applications such as gas storage and separation. For example, porous organic polymers derived from the related tetrakis(4-bromophenyl)silane (B1601375) have shown promise for carbon dioxide sorption.

High Refractive Index Polymers:

Polymers with high refractive indices are in demand for applications in optoelectronics, such as advanced lenses and coatings. researchgate.netnih.govnih.gov The incorporation of heavy atoms like bromine and aromatic rings, both present in Phenyltris(4-bromophenyl)silane, is a known strategy for increasing the refractive index of a polymer. nih.gov Future research could focus on incorporating this compound into polymer backbones to create novel high refractive index materials with excellent transparency and thermal stability. researchgate.net

Interdisciplinary Research Integrating Phenyltris(4-bromophenyl)silane in New Fields

The versatility of Phenyltris(4-bromophenyl)silane opens up opportunities for its application in a wide range of scientific disciplines beyond traditional materials science.

Sensors:

The functionalizable nature of Phenyltris(4-bromophenyl)silane makes it an attractive platform for the development of chemical sensors. By attaching specific recognition units to the bromophenyl rings, it is possible to create materials that selectively bind to target analytes. Changes in the photophysical properties of the molecule upon binding can then be used as a sensing signal. Organosilicon fluorescent materials are already being explored for their potential in chemosensors and bioimaging. nih.gov

Catalysis:

The silicon center and the surrounding aromatic groups could be functionalized to create novel ligands for catalysis. The tetrahedral arrangement of the phenyl groups could provide a unique steric and electronic environment for a metal center, potentially leading to new catalytic activities and selectivities.

Biomedical Applications:

While still in its early stages, research into the biomedical applications of organosilicon compounds is a growing field. nih.gov The biocompatibility of silicon-based materials, coupled with the ability to functionalize Phenyltris(4-bromophenyl)silane with bioactive molecules, could lead to the development of new drug delivery systems or imaging agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.